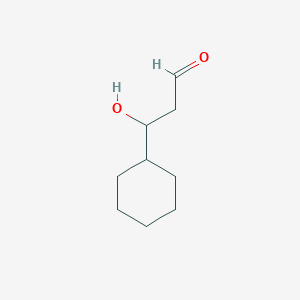

3-Cyclohexyl-3-hydroxypropanal

Description

3-Cyclohexyl-3-hydroxypropanal is a chiral aldehyde derivative featuring a cyclohexyl substituent and a hydroxyl group on the same carbon atom. This structural motif confers unique reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-cyclohexyl-3-hydroxypropanal |

InChI |

InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h7-9,11H,1-6H2 |

InChI Key |

JUPJNYPVPXCUPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CC=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-3-hydroxypropanal can be synthesized through the hydroformylation of ethylene oxide in the presence of a cobalt carbonyl catalyst complexed with tertiary phosphine and a ruthenium catalyst. The reaction typically occurs in a liquid-phase solution with an inert solvent, at temperatures ranging from 30°C to 150°C and pressures between 50 psi to 10,000 psi .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct conversion of glycerol to 1,3-propanediol, with 3-hydroxypropanal as an intermediate. This process uses a SiO2-supported copper and H4SiW12O40 catalyst in a vapor-phase reaction under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-cyclohexyl-3-hydroxypropionic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a Ni-based catalyst is commonly used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: 3-Cyclohexyl-3-hydroxypropionic acid.

Reduction: 3-Cyclohexyl-1-propanol.

Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.

Scientific Research Applications

3-Cyclohexyl-3-hydroxypropanal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways involving aldehydes and alcohols.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxypropanal involves its role as a proapoptotic aldehyde. It is a metabolite of cyclophosphamide, a chemotherapeutic agent, and induces apoptosis in cancer cells by interacting with cellular proteins and DNA . The compound’s aldehyde group is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, lists impurities associated with Drospirenone/Ethinyl Estradiol, such as:

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (thiophene and methylamino substituents) .

- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (naphthalene and thiophene groups) .

These compounds differ significantly from 3-Cyclohexyl-3-hydroxypropanal in functional groups and applications. For instance:

- Cyclohexyl vs. Thiophene/Naphthalene : The cyclohexyl group in this compound provides steric bulk and hydrophobicity, whereas thiophene/naphthalene moieties in enhance π-π interactions and electronic effects.

- Hydroxypropanal vs.

Data Tables

Due to the absence of data on this compound in the provided evidence, comparative tables cannot be constructed. For reference, the impurities in are controlled at ≤0.3% for unspecified impurities (e.g., g) and ≤0.1% for specified impurities (e.g., a–f) .

Research Findings

No peer-reviewed studies or analytical methods for this compound are cited in . Research gaps include:

- Synthetic routes for this compound.

- Stability, stereochemical resolution, or biological activity data.

- Comparative studies with aldehydes like 3-Phenyl-3-hydroxypropanal or 3-Hydroxybutyraldehyde.

Biological Activity

3-Cyclohexyl-3-hydroxypropanal (CHHPA) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of CHHPA, highlighting its synthesis, antimicrobial effects, and potential applications in various fields.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways. The synthesis typically involves the reaction of cyclohexanone with propionaldehyde in the presence of reducing agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have indicated that CHHPA exhibits significant antimicrobial activity. In a study evaluating various derivatives of hydroxypropionaldehyde, it was found that CHHPA demonstrated effective inhibition against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for CHHPA ranged from 0.5 to 2.0 mg/mL, indicating its potential as a natural antimicrobial agent suitable for food preservation and medical applications .

Antioxidant Activity

In addition to its antimicrobial properties, CHHPA has shown promising antioxidant activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, revealing an IC50 value of 45 µg/mL. This suggests that CHHPA can effectively neutralize free radicals, which are implicated in various oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A recent case study focused on the application of CHHPA in food systems. The study evaluated its effectiveness as a preservative in meat products. Results demonstrated that meat treated with CHHPA had a shelf life extension of up to 15 days compared to untreated controls. Microbial analyses showed significantly lower counts of spoilage organisms in treated samples .

| Treatment | Shelf Life (days) | Total Plate Count (cfu/g) |

|---|---|---|

| Control | 5 | 1.5 × 10^7 |

| CHHPA (0.5%) | 20 | 1.0 × 10^4 |

This case study illustrates the practical applications of CHHPA in enhancing food safety and quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.